![molecular formula C7H6ClN3 B592059 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-15-5](/img/structure/B592059.png)

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

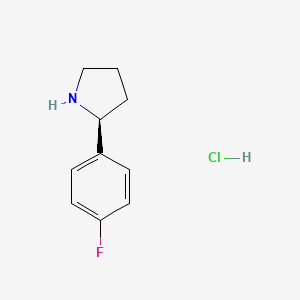

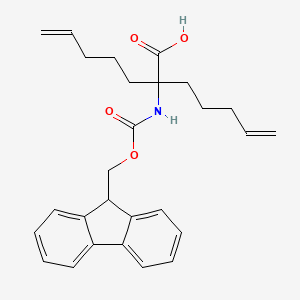

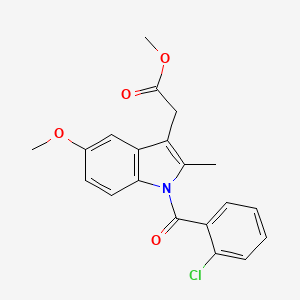

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the CAS Number: 957760-15-5. It has a molecular weight of 167.6 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

The molecular structure of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is represented by the linear formula C7H6ClN3 . Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners .Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives have been widely studied. The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 167.6 .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, have been extensively studied for their biomedical applications . They present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . The interest in these compounds is due to their close similarity with the purine bases adenine and guanine .

Synthesis Methods

The synthesis methods used for these compounds often start from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .

Substitution Patterns

The substitution patterns of 1H-pyrazolo[3,4-b]pyridines have been reviewed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 . Such analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .

Molecular Docking Studies

Molecular docking studies have been used to evaluate the binding mode between similar compounds and their target proteins . This helps in understanding the interaction of these compounds at the molecular level and can guide the design of new drugs.

Inhibitory Activity

Some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally similar to 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, have shown significant inhibitory activity . This suggests potential applications in the development of inhibitors for various biological targets.

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrazolo-pyridines, a family of compounds to which this compound belongs, have been known to interact with various biological targets .

Mode of Action

Similar compounds have been shown to inhibit certain enzymes or receptors, leading to changes in cellular processes .

Biochemical Pathways

Pyrazolo-pyridines have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Similar compounds have been shown to exhibit significant inhibitory activity .

Eigenschaften

IUPAC Name |

7-chloro-1-methylpyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-6-5(4-10-11)2-3-9-7(6)8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDXHWDXUZEKHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CN=C2Cl)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B591976.png)

![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)

![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)